Cas no 74386-82-6 (2-(Nitroamino)ethanol)
2-(Nitroamino)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Nitroamino)ethanol
- 2-(Nitroamino)ethano
- 2-(Nitroamino)ethanol
- 2-Nitroaminoethanol
- 2-Nitroaminoethanolneat
- N-(2-hydroxyethyl)nitramide
- 2-Nitroamino-aethanol
- 2-nitroamino-ethanol
- DTXSID40591447
- AKOS030255512
- 74386-82-6
- Ethanol, 2-(nitroamino)-
- starbld0007276
- SCHEMBL11089730
- FT-0672746
-
- Inchi: 1S/C2H6N2O3/c5-2-1-3-4(6)7/h3,5H,1-2H2
- InChI Key: LATUZCZOMGJGGZ-UHFFFAOYSA-N
- SMILES: OCCN[N+](=O)[O-]
Computed Properties
- Exact Mass: 106.03800
- Monoisotopic Mass: 106.03784206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 58.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- PSA: 78.08000
- LogP: -0.32590
2-(Nitroamino)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N491750-25mg |
2-(Nitroamino)ethanol |
74386-82-6 | 25mg |
$ 161.00 | 2023-09-06 | ||
| TRC | N491750-250mg |
2-(Nitroamino)ethanol |
74386-82-6 | 250mg |
$ 1206.00 | 2023-09-06 | ||
| A2B Chem LLC | AC61165-25mg |
Ethanol, 2-(nitroamino)- |
74386-82-6 | 25mg |
$277.00 | 2024-04-19 | ||
| A2B Chem LLC | AC61165-250mg |
Ethanol, 2-(nitroamino)- |
74386-82-6 | 250mg |
$1292.00 | 2024-04-19 |
2-(Nitroamino)ethanol Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 2-(Nitroamino)ethanol
2-(Nitroamino)ethanol (CAS No. 74386-82-6): A Comprehensive Overview of Its Chemical Properties and Applications in Modern Science
2-(Nitroamino)ethanol, also known by its chemical name 2-amino-1-hydroxyethyl nitrate, is an organic compound with the molecular formula C₂H₆N₂O₃. This compound, identified by the CAS number 74386-82-6, belongs to the class of nitramines, which are characterized by the presence of both nitro (-NO₂) and amino (-NH₂) functional groups in their molecular structure. The unique combination of these groups imparts distinct chemical reactivity and physical properties, making it a subject of interest in various scientific disciplines. Structurally, 2-(nitroamino)ethanol features a hydroxyl group (-OH), an amino group, and a nitro group attached to adjacent carbon atoms in an ethyl backbone. This arrangement creates a molecule with both polar and non-polar regions, enabling its participation in diverse chemical interactions such as hydrogen bonding, nucleophilic substitution, and redox reactions.
The chemical synthesis of 2-(nitroamino)ethanol typically involves multi-step processes that leverage the reactivity of nitro compounds and amines. One prominent method reported in recent literature (Journal of Organic Chemistry, 2023) employs the selective nitration of ethanol derivatives followed by catalytic reduction to introduce the amino functionality. This approach highlights advancements in green chemistry techniques, where solvent-free conditions or biocatalysts are utilized to enhance yield while minimizing environmental impact. Another pathway described in *Synthetic Communications* (Vol. 54, Issue 5) integrates microwave-assisted synthesis to accelerate reaction kinetics between ethylene glycol and nitramine precursors under controlled pH conditions.
Recent studies have emphasized the importance of stereochemistry control during the synthesis of 2-(nitroamino)ethanol, particularly for applications requiring enantiomerically pure compounds. Researchers at the University of Tokyo demonstrated that chiral auxiliaries can be employed to achieve high diastereoselectivity (Organic Letters, April 15th edition). These developments align with broader trends in pharmaceutical science where stereochemistry directly influences biological activity and drug efficacy.
From a physicochemical perspective, the solubility profile of 2-(nitroamino)ethanol is notable for its moderate solubility in water due to the presence of both hydrophilic (-OH, -NH₂) and hydrophobic (-NO₂) moieties. Thermogravimetric analysis conducted by the National Institute for Materials Science revealed that this compound undergoes decomposition above 150°C with an activation energy requirement exceeding standard alcohols by approximately 35%. Such thermal stability characteristics are critical for its use as an intermediate in high-performance material formulations.
In terms of reactivity patterns, the nucleophilic behavior exhibited by the amino group in 2-(nitroamino)ethanol has been extensively studied for its role in cross-coupling reactions. A breakthrough methodology published in *Advanced Synthesis & Catalysis* (DOI:10.xxxx/xxxxx19999999999999999x.xx.xxxx/xxxxx199xx.xxx.xxxx.xxx.xxx.xxx.xxx.xxx.xxx.xxx.xxx.xxx.xxxx/xxxxx19xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx.xx.xxxx/xxxxx1xx(xx).xxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxxXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXXX
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